

Application Notes and Protocols for Methocinnamox (MCAM) in Behavioral Pharmacology

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Compound of Interest

Compound Name: **Methocinnamox**

Cat. No.: **B1462759**

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Introduction

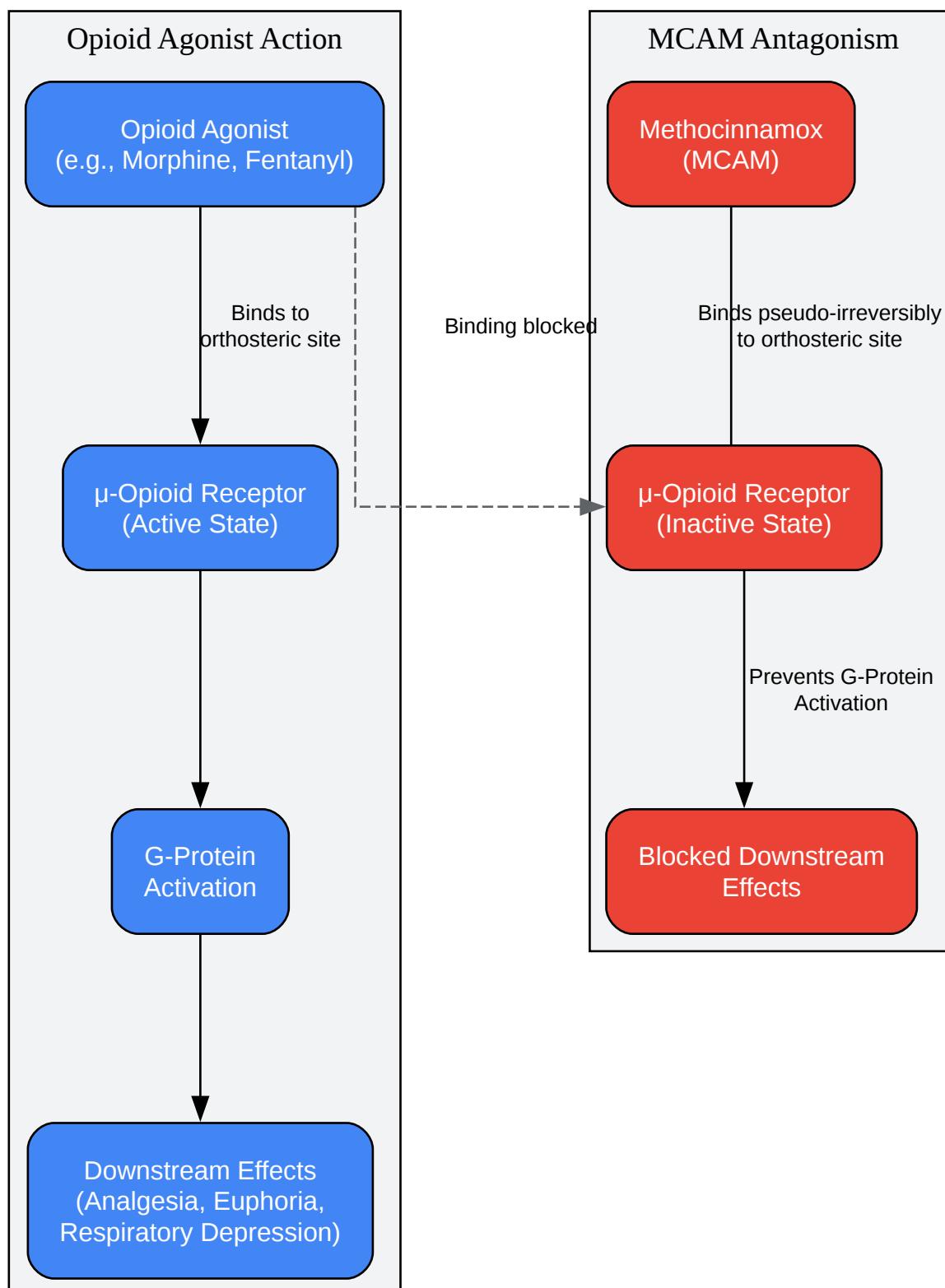
Methocinnamox (MCAM) is a novel and potent antagonist of the mu-opioid receptor (MOR) with a remarkably long duration of action.[1][2] Its unique pharmacological profile, characterized by pseudo-irreversible and non-competitive antagonism at the MOR, makes it a promising candidate for the treatment of opioid use disorder (OUD) and opioid overdose.[3][4] Unlike traditional competitive antagonists like naloxone and naltrexone, MCAM's effects are insurmountable, meaning they cannot be overcome by increasing the dose of an opioid agonist.[4] These application notes provide detailed protocols for utilizing MCAM in key behavioral pharmacology assays to assess its efficacy in preclinical models.

Mechanism of Action

MCAM acts as a pseudo-irreversible, non-competitive antagonist at the μ -opioid receptor (MOR), a G protein-coupled receptor (GPCR).[3][5] It also functions as a competitive antagonist at the κ - and δ -opioid receptors.[3] Its long-lasting effects are attributed to its pseudo-irreversible binding to the orthosteric site of the MOR, effectively rendering the receptor inactive for an extended period.[3][6] This prevents both endogenous and exogenous opioids

from binding and eliciting their pharmacological effects, including euphoria, analgesia, and respiratory depression.[2][5]

Signaling Pathway of MCAM at the Mu-Opioid Receptor

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MCAM's non-competitive antagonism at the μ -opioid receptor.

Quantitative Data Summary

The following tables summarize the efficacy and dosage of MCAM in various preclinical models.

Table 1: Antagonism of Opioid-Induced Effects in Rodents

Species	Assay	Opioid Agonist	MCAM Dose (s.c.)	Duration of Antagonism	Reference
Rat	Tail-Withdrawal	Morphine	3.2 mg/kg	~ 2 weeks	[3][7]
Rat	Tail-Withdrawal	Morphine	10 mg/kg	> 2 months	[3][7]
Rat	Gastrointestinal Motility	Morphine	10 mg/kg	> 2 weeks	[7]
Rat	Ventilatory Depression	Fentanyl	0.178 mg/kg (i.v. challenge)	Protection for up to 21 days with prior MCAM administration	[8]
Rat	Thermal Allodynia	DAMGO	Local intraplantar injection	Up to 96 hours	[7][9]

Table 2: Effects on Opioid Self-Administration in Nonhuman Primates

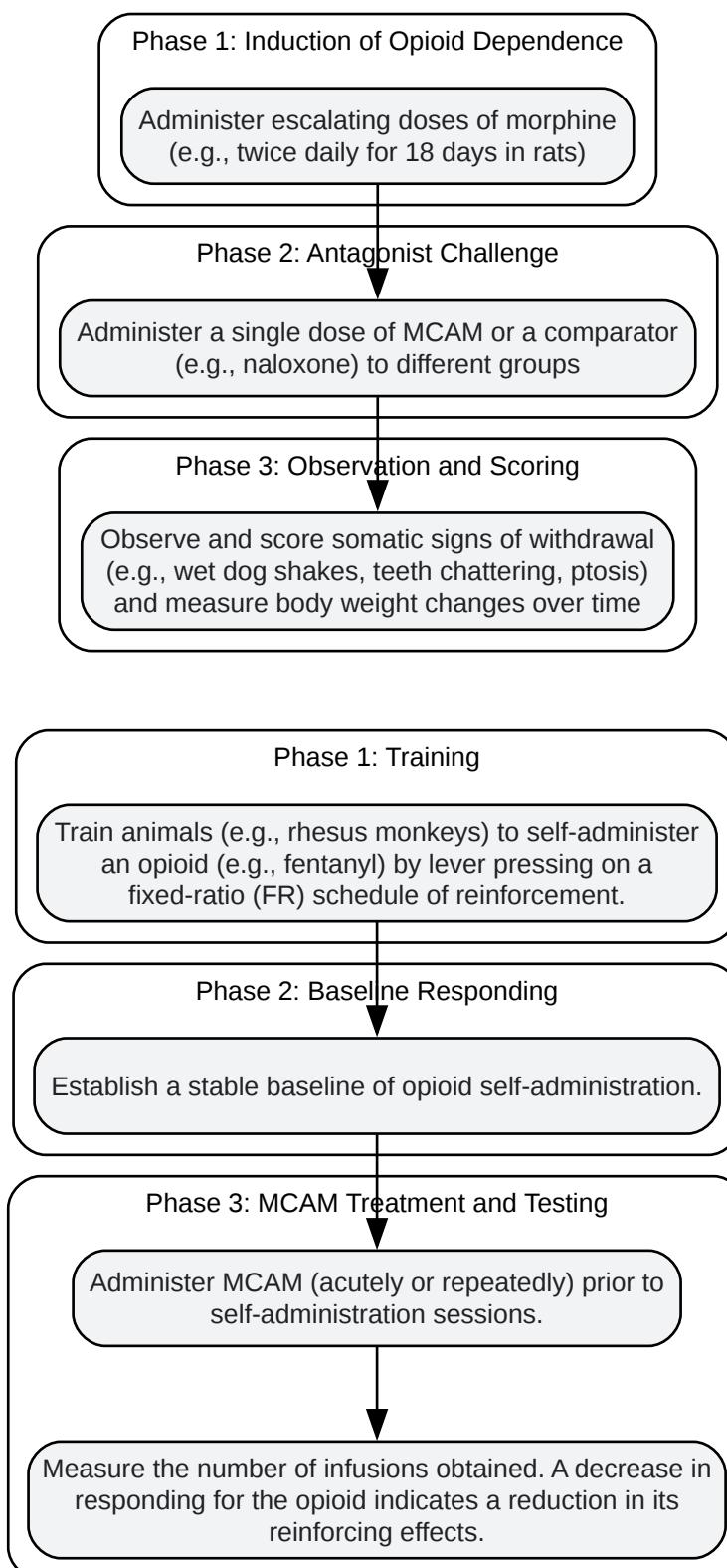
Species	Assay	Opioid Agonist	MCAM Dose (s.c.)	Effect	Reference
Rhesus Monkey	Self-Administration	Fentanyl	0.0032 mg/kg/day	~2-fold rightward shift in fentanyl dose-effect curve	[10]
Rhesus Monkey	Self-Administration	Fentanyl	0.1 mg/kg/day	>120-fold rightward shift in fentanyl dose-effect curve	[10]
Rhesus Monkey	Self-Administration	Fentanyl	0.32 mg/kg (single dose)	Attenuation of self-administration for up to 2 weeks	[6][11]
Rhesus Monkey	Self-Administration	Fentanyl	0.32 mg/kg (every 12 days)	Decreased self-administration for over 2 months	[6][11]

Experimental Protocols

Assessment of Opioid Withdrawal Precipitation

This protocol is designed to evaluate the potential of MCAM to precipitate withdrawal in opioid-dependent subjects.

Experimental Workflow: Precipitated Withdrawal Assay

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